1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

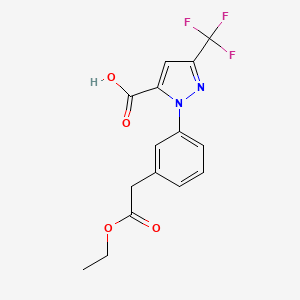

1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound characterized by a trifluoromethyl group at position 3, a carboxylic acid at position 5, and a phenyl ring substituted with a 2-ethoxy-2-oxoethyl group at position 1 (Figure 1). The trifluoromethyl group enhances metabolic stability and electronegativity, while the carboxylic acid moiety facilitates hydrogen bonding, making the compound suitable for biological or agrochemical applications .

Properties

Molecular Formula |

C15H13F3N2O4 |

|---|---|

Molecular Weight |

342.27 g/mol |

IUPAC Name |

2-[3-(2-ethoxy-2-oxoethyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C15H13F3N2O4/c1-2-24-13(21)7-9-4-3-5-10(6-9)20-11(14(22)23)8-12(19-20)15(16,17)18/h3-6,8H,2,7H2,1H3,(H,22,23) |

InChI Key |

ZFNVSXAPLOCTAC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Attachment of the ethoxy-oxoethyl group: This can be done through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of carboxylic acids or ketones.

Reduction: This can result in the formation of alcohols or amines.

Substitution: This can involve the replacement of functional groups with other groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Highlights :

- Pyrazole core : Provides a rigid scaffold for functional group attachment.

- Trifluoromethyl group : Enhances stability and electron-withdrawing effects.

- Carboxylic acid : Enables ionic interactions in biological systems.

- Ethoxy-oxoethylphenyl group : Balances hydrophobicity and steric bulk.

The compound’s structural and functional attributes are compared to analogous pyrazole derivatives below.

Substituent Variations on the Aryl Ring

Key Observations :

- Electronic Effects: The ethoxy-oxoethyl group in the target compound introduces both electron-withdrawing (carbonyl) and electron-donating (ethoxy) effects, creating a unique electronic profile compared to cyano or methoxy substituents .

- Biological Relevance : Pyridyl and chloropyridyl analogs (e.g., ) are prioritized in agrochemistry due to enhanced binding to insecticidal targets, whereas the target’s ethoxy-oxoethyl group may favor mammalian bioavailability .

Functional Group Comparisons

Contrasting Features :

- Razaxaban’s amide linkage (vs. carboxylic acid) enhances oral bioavailability, suggesting that the target compound may require prodrug derivatization for similar efficacy .

Biological Activity

1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring, an ethoxy group, and a trifluoromethyl substituent. Its molecular formula is C15H14F3N3O3, with a molecular weight of approximately 351.28 g/mol. The presence of the trifluoromethyl group is significant as it often enhances biological activity and lipophilicity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including the compound . A review indicated that similar compounds demonstrated notable COX-2 inhibitory activity, which is crucial for reducing inflammation. For instance, compounds with structural similarities exhibited IC50 values ranging from 5.40 to 69.15 μg/mL against COX-1 and COX-2 enzymes, suggesting potential therapeutic applications for inflammatory conditions .

Table 1: Comparison of COX Inhibition Activities

| Compound | COX-1 IC50 (μg/mL) | COX-2 IC50 (μg/mL) | Selectivity Index |

|---|---|---|---|

| Compound A | 54.65 | 5.40 | High |

| Compound B | 60.56 | 57.24 | Moderate |

| Target Compound | TBD | TBD | TBD |

Analgesic Effects

In vivo studies involving carrageenan-induced paw edema models have shown that pyrazole derivatives can significantly reduce pain and inflammation. The analgesic efficacy of these compounds was evaluated through various models, with some derivatives demonstrating superior effects compared to traditional analgesics like diclofenac .

The proposed mechanism of action for the anti-inflammatory effects of this compound involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the synthesis of prostaglandins—mediators of inflammation and pain. By inhibiting these enzymes, the compound may effectively reduce inflammatory responses.

Case Studies

A notable study explored the structure-activity relationship (SAR) of several pyrazole derivatives, including this compound. It was found that modifications to the aryl groups significantly influenced both the potency and selectivity towards COX-2 over COX-1, indicating that careful design can enhance therapeutic efficacy while minimizing side effects .

Safety Profile

Safety assessments conducted on related pyrazole compounds have shown minimal degenerative changes in vital organs such as the stomach and liver during histopathological evaluations. This suggests a favorable safety profile for similar derivatives, although specific studies on this compound are still needed to confirm its safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.